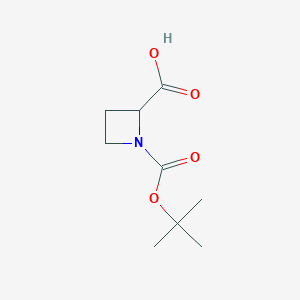

Ácido 1-(terc-butoxicarbonil)azetidina-2-carboxílico

Descripción general

Descripción

Synthesis Analysis

The synthesis of azetidine-2-carboxylic acid derivatives involves multiple steps, including regioselective allylation, selective reduction, and intramolecular N-alkylation. An example includes the modification of 1-9-(9-phenylfluorenyl)-3-allyl-Aze tert-butyl ester to produce enantiopure 3-substituted azetidine-2-carboxylic acids with various heteroatomic side chains (Sajjadi & Lubell, 2008). Moreover, an improved gram-scale synthesis of protected 3-haloazetidines has been developed, facilitating the preparation of high-value azetidine-3-carboxylic acid derivatives, including the synthesis of 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid (Ji, Wojtas, & Lopchuk, 2018).

Molecular Structure Analysis

The molecular structure of azetidine derivatives reveals a compact, four-membered ring system that imparts unique conformational properties to these compounds. The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrates the control over stereochemistry in the synthesis of such unnatural amino acids, providing insights into their molecular structures (Bakonyi et al., 2013).

Chemical Reactions and Properties

Azetidine-2-carboxylic acids engage in various chemical reactions, including N-alkylation, cycloaddition, and regioselective functionalization. For instance, the reaction of silylmethyl-substituted azetidines with nitriles and carbonyl substrates generates imidazoline, oxazolidine, and tetrahydropyrimidine products, showcasing the versatility of azetidine derivatives in cycloaddition and rearrangement reactions (Yadav & Sriramurthy, 2005).

Aplicaciones Científicas De Investigación

Investigación Proteómica

Este compuesto se utiliza en investigación proteómica debido a su papel en la síntesis de péptidos y proteínas. Sirve como un bloque de construcción en la construcción de modelos de proteínas complejos, ayudando a comprender la estructura y función de las proteínas .

Síntesis de Compuestos Farmacéuticos

Actúa como intermediario en la síntesis de varios compuestos farmacéuticos, incluidos inhibidores y antagonistas de receptores. Sus propiedades estructurales lo hacen adecuado para crear compuestos que pueden interactuar con objetivos biológicos específicos .

Bloques de Construcción Quirales

El compuesto es valioso como un bloque de construcción quiral en síntesis asimétrica. Su quiralidad es esencial para crear sustancias enantioméricamente puras, que son cruciales en el desarrollo de medicamentos con efectos específicos deseados .

Agonista del Receptor de Acetilcolina Nicotínico

Se ha identificado como un agonista del receptor de acetilcolina nicotínico, mostrando valores de afinidad más altos para los receptores de acetilcolina nicotínicos neuronales que la nicotina. Esto lo convierte en un posible candidato para la investigación neurológica y el desarrollo de tratamientos .

Efectos Analgésicos

En estudios con animales, este compuesto ha demostrado efectos analgésicos, lo que sugiere su posible uso en la investigación del manejo del dolor. Su capacidad para unirse a receptores específicos podría conducir a nuevos medicamentos para el alivio del dolor .

Reactivos de Síntesis de Péptidos

Como reactivo en la síntesis de péptidos, se utiliza para crear polipéptidos con fines de investigación y terapéuticos. Su estabilidad y reactividad lo convierten en un componente ideal en la síntesis de péptidos con secuencias precisas .

Mecanismo De Acción

Target of Action

This compound is a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Mode of Action

As a biochemical reagent, it may interact with its targets in a way that facilitates the research process .

Biochemical Pathways

As a biochemical reagent, it may be involved in various biochemical pathways depending on the context of the research .

Pharmacokinetics

As a biochemical reagent, its bioavailability would depend on the specific experimental conditions .

Result of Action

As a biochemical reagent, its effects would depend on the specific experimental conditions and the context of the research .

Action Environment

As a biochemical reagent, these factors would likely depend on the specific experimental conditions .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJVSDZKYYXDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394401 | |

| Record name | 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159749-28-7 | |

| Record name | 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

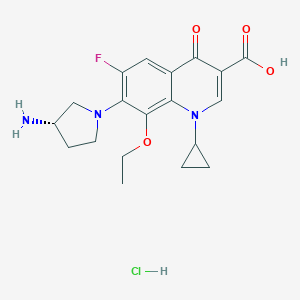

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)

![N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine](/img/structure/B69423.png)

![N-[4-(Trimethylsilyl)-3-butynyl]acetamide](/img/structure/B69424.png)

![1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B69431.png)

![N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline](/img/structure/B69440.png)